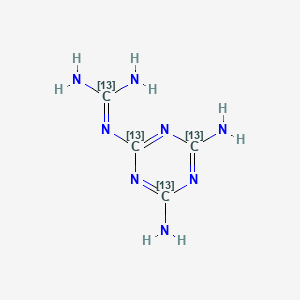
2,6-Dimethylbenzoic Acid-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethylbenzoic Acid-d6 is a deuterated derivative of 2,6-Dimethylbenzoic Acid. It is characterized by the presence of six deuterium atoms, which replace the hydrogen atoms in the methyl groups. This compound is primarily used in research settings, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylbenzoic Acid-d6 typically involves the deuteration of 2,6-Dimethylbenzoic Acid. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents. This can be achieved by reacting 2,6-Dimethylbenzoic Acid with deuterated methanol in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterated solvents and catalysts to ensure complete deuteration. The reaction conditions are optimized to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 2,6-Dimethylbenzaldehyde or 2,6-Dimethylbenzoic Acid.
Reduction: Formation of 2,6-Dimethylbenzyl alcohol.
Substitution: Formation of halogenated derivatives like 2,6-Dimethylbromobenzene.
科学的研究の応用
2,6-Dimethylbenzoic Acid-d6 is widely used in various scientific research fields:
Chemistry: Utilized in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Used in drug development and pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the production of specialty chemicals and as a tracer in environmental studies.
作用機序
The mechanism of action of 2,6-Dimethylbenzoic Acid-d6 is primarily related to its role as an isotopic label. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in elucidating molecular structures. The compound interacts with molecular targets by replacing hydrogen atoms, allowing researchers to track and study specific pathways and reactions.
類似化合物との比較
2,6-Dimethylbenzoic Acid: The non-deuterated version of the compound.
2,4-Dimethylbenzoic Acid: A positional isomer with methyl groups at positions 2 and 4.
3,5-Dimethylbenzoic Acid: Another isomer with methyl groups at positions 3 and 5.
Uniqueness: 2,6-Dimethylbenzoic Acid-d6 is unique due to its deuterium labeling, which makes it particularly valuable in NMR spectroscopy and other isotopic studies. This isotopic substitution provides distinct advantages in tracing and studying molecular interactions and pathways, which are not possible with non-deuterated analogs.
特性
IUPAC Name |
2,6-bis(trideuteriomethyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6-4-3-5-7(2)8(6)9(10)11/h3-5H,1-2H3,(H,10,11)/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBHQDKBSKYGCK-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,4S,5'S,6R,6'S,8R,12S,13S,20R,21E,24S)-6'-Cyclohexyl-24-hydroxy-21-hydroxyimino-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1146466.png)





